N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromothiophene moiety linked to a pyrazole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The process involves the following steps:
Preparation of the Bromothiophene Intermediate: The bromothiophene intermediate can be synthesized by brominating thiophene using bromine in the presence of a catalyst.
Coupling Reaction: The bromothiophene intermediate is then coupled with a pyrazole derivative using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazole ring may also contribute to its biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(4-bromothiophen-2-yl)methyl]-4-ethoxyaniline
- N-[(4-bromothiophen-2-yl)methyl]-3,5-dichloroaniline
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene moiety and a pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-3-2-9(12-13)11-5-8-4-7(10)6-14-8/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
JJRRCRKNOQNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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